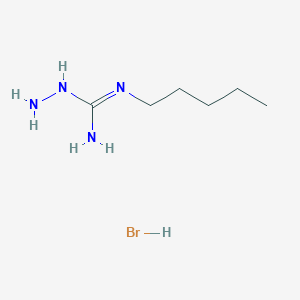

N-Pentylhydrazinecarboximidamide hydrobromide

Description

N-Pentylhydrazinecarboximidamide hydrobromide is a hydrobromide salt characterized by a hydrazinecarboximidamide backbone substituted with a pentyl group. Its molecular structure (Figure 1) includes a linear pentyl chain (-C₅H₁₁) attached to the hydrazinecarboximidamide moiety, as inferred from crystallographic coordinates provided in supplementary materials . The compound is synthesized via alkylation of hydrazinecarboximidamide precursors, followed by hydrobromic acid salt formation.

Properties

Molecular Formula |

C6H17BrN4 |

|---|---|

Molecular Weight |

225.13 g/mol |

IUPAC Name |

1-amino-2-pentylguanidine;hydrobromide |

InChI |

InChI=1S/C6H16N4.BrH/c1-2-3-4-5-9-6(7)10-8;/h2-5,8H2,1H3,(H3,7,9,10);1H |

InChI Key |

DPIWCRQBPWBAGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN=C(N)NN.Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Pentylhydrazinecarboximidamidehydrobromide typically involves the reaction of hydrazinecarboximidamide with a pentyl halide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-Pentylhydrazinecarboximidamidehydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Pentylhydrazinecarboximidamidehydrobromide has a wide range of scientific research applications In chemistry, it is used as a reagent in the synthesis of various heterocyclic compounds In biology, it is employed in the study of enzyme mechanisms and protein interactionsAdditionally, it is used in the industry for the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-Pentylhydrazinecarboximidamidehydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s pentyl chain distinguishes it from shorter-chain analogs (e.g., methyl or ethyl derivatives) and bulkier substituents (e.g., cyclohexyl or benzhydryl groups). Key analogs for comparison include hydroxamic acids and carboxamides described in prior studies (Table 1) .

Table 1: Structural and Functional Comparison

Key Observations:

- Aromatic vs. Aliphatic Substituents : Unlike 4-chlorophenyl or benzhydryl groups in analogs , the pentyl chain lacks aromaticity, which may reduce π-π stacking interactions but increase flexibility.

- Salt Form : The hydrobromide salt enhances stability and crystallinity compared to free-base analogs, as seen in similar amidoxime derivatives .

Spectroscopic and Analytical Data

The ¹H NMR spectrum of N-pentylhydrazinecarboximidamide hydrobromide (Figure S77, ) reveals distinct aliphatic proton signals (δ 0.8–1.6 ppm for pentyl CH₂/CH₃) and hydrazine NH resonances (δ 6.5–8.0 ppm). This contrasts with hydroxamic acids in , which exhibit aromatic proton peaks (δ 7.0–8.0 ppm) and hydroxylamine NH signals (δ 9.0–10.5 ppm) .

Biological Activity

N-Pentylhydrazinecarboximidamide hydrobromide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazine and carboximidamide functionalities, which are known to interact with various biological targets. The chemical formula is represented as follows:

- Molecular Formula : C₈H₁₄BrN₃

- Molecular Weight : 232.12 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels, leading to oxidative stress or protective effects in cells .

- Erythropoiesis Stimulation : Compounds in the same class may stimulate erythropoiesis, affecting red blood cell production and function .

- Antimicrobial Activity : Preliminary studies suggest that hydrazine derivatives possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cellular processes .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Study 1: Erythropoietic Effects

A study investigated the effects of hydrazine derivatives on erythropoiesis in rat models. The administration of this compound led to significant increases in reticulocyte counts and hemoglobin levels, indicating enhanced erythropoietic activity. The results suggested a potential therapeutic application in treating anemia.

Study 2: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was effective at concentrations as low as 50 µg/mL, with a minimum inhibitory concentration (MIC) determined for various pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.